2-[(3-Bromo-4-methylanilino)methyl]benzenol
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Overview
Description
2-[(3-Bromo-4-methylanilino)methyl]benzenol is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and an anilino group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-[(3-Bromo-4-methylanilino)methyl]benzenol typically involves the reaction of 2-bromo-4-methylaniline with formaldehyde and phenol. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-Bromo-4-methylanilino)methyl]benzenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-[(4-methylanilino)methyl]benzenol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Bromo-4-methylanilino)methyl]benzenol has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-methylanilino)methyl]benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and anilino group play crucial roles in binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
2-[(3-Bromo-4-methylanilino)methyl]benzenol can be compared with other similar compounds, such as:
2-Bromo-4-methylaniline: This compound lacks the phenol group present in this compound, making it less versatile in certain chemical reactions.
4-Amino-3-bromotoluene: Similar to 2-Bromo-4-methylaniline, this compound also lacks the phenol group and has different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
IUPAC Name |
2-[(3-bromo-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUJMSZYRVNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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